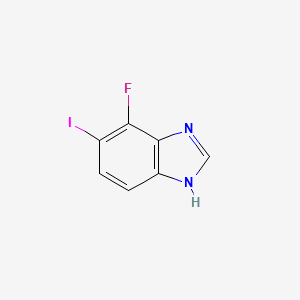

4-Fluoro-5-iodo-1H-benzimidazole

Description

BenchChem offers high-quality 4-Fluoro-5-iodo-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-iodo-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRWCYJIFPGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Fluoro-5-iodo-1H-benzimidazole

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-iodo-1H-benzimidazole

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-5-iodo-1H-benzimidazole

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable scaffolds for drug discovery. The benzimidazole core, in particular, is a "privileged structure," frequently found in bioactive molecules with a wide range of therapeutic applications, including antiviral, anticancer, and antiulcer agents.[1] The strategic introduction of fluorine and iodine atoms onto this scaffold significantly modulates the molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, making 4-Fluoro-5-iodo-1H-benzimidazole a highly valuable and sought-after building block for creating complex pharmaceutical candidates.[2][3]

This guide provides a comprehensive, technically-grounded walkthrough for the . Moving beyond a simple recitation of steps, we will delve into the causality behind the chosen synthetic route, offering field-proven insights into reaction mechanisms, optimization strategies, and potential challenges. The protocols described herein are designed to be self-validating, providing researchers with a reliable pathway to this crucial intermediate.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is most logically approached via the well-established Phillips benzimidazole synthesis. This involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile, typically formic acid.[1][4] Therefore, our primary retrosynthetic disconnection is at the C2-position of the imidazole ring, identifying formic acid and the key precursor, 4-Fluoro-5-iodo-1,2-phenylenediamine , as our main building blocks.

The synthesis of this key diamine precursor is the more complex part of the strategy. A logical pathway begins with a commercially available starting material, 4-fluoro-2-nitroaniline. The synthetic strategy is therefore a three-step sequence:

-

Regioselective Iodination: Introduction of an iodine atom onto the 4-fluoro-2-nitroaniline backbone.

-

Nitro Group Reduction: Conversion of the nitro group to an amine to generate the required o-phenylenediamine.

-

Cyclocondensation: Formation of the benzimidazole ring system.

Caption: Retrosynthetic analysis of 4-Fluoro-5-iodo-1H-benzimidazole.

Part 1: Synthesis of the Key Precursor: 4-Fluoro-5-iodo-1,2-phenylenediamine

The success of the entire synthesis hinges on the efficient preparation of this key diamine intermediate. Our chosen starting material is 4-fluoro-2-nitroaniline, which possesses the correct fluorine substitution and an activating nitro group that directs the subsequent iodination.

Step 1.1: Electrophilic Iodination of 4-Fluoro-2-nitroaniline

Causality and Mechanistic Insight: The goal is to introduce an iodine atom ortho to the fluorine and meta to the strongly deactivating nitro group. The amino group is a powerful ortho-, para-director. In this substrate, the position ortho to the amine (position 3) is sterically hindered by the nitro group. The other ortho position (position 5) is electronically favored for electrophilic substitution. Therefore, we can achieve high regioselectivity. N-Iodosuccinimide (NIS) is an excellent source of electrophilic iodine (I⁺) that operates under mild conditions, minimizing potential side reactions.[5]

Experimental Protocol: Synthesis of 5-Fluoro-4-iodo-2-nitroaniline

| Parameter | Value/Description |

| Reactants | 4-fluoro-2-nitroaniline (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq) |

| Solvent | Acetonitrile (or Dichloromethane) |

| Catalyst | Trifluoroacetic acid (TFA) (catalytic, ~0.1 eq) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours (Monitor by TLC) |

| Typical Yield | 85-95% |

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in anhydrous acetonitrile. Stir the solution until all solid has dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the mixture to 0°C using an ice bath.

-

Initiation: Slowly add trifluoroacetic acid (0.1 eq) dropwise to the cooled, stirring mixture. The acid protonates NIS, making it a more potent electrophile.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS and iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Step 1.2: Reduction of 5-Fluoro-4-iodo-2-nitroaniline

Causality and Mechanistic Insight: The conversion of the nitro group to a primary amine is a standard transformation. Several methods exist, but reduction with tin(II) chloride (SnCl₂) in an acidic medium is highly effective, reliable, and tolerant of the halogen substituents on the aromatic ring.[6] The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, with protons from the acidic solvent participating in the formation of water.

Experimental Protocol: Synthesis of 4-Fluoro-5-iodo-1,2-phenylenediamine

| Parameter | Value/Description |

| Reactants | 5-Fluoro-4-iodo-2-nitroaniline (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) |

| Solvent | Ethanol or Ethyl Acetate |

| Acid | Concentrated Hydrochloric Acid (catalytic to stoichiometric) |

| Temperature | Reflux (typically 70-80°C) |

| Reaction Time | 1-3 hours (Monitor by TLC) |

| Typical Yield | 90-98% |

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-fluoro-4-iodo-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Acidification: Carefully add concentrated hydrochloric acid. The mixture may exotherm slightly.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Caution: This neutralization is highly exothermic and may produce gas.

-

Isolation: The product can be extracted with ethyl acetate. The aqueous layer may contain tin salts; ensure thorough extraction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting diamine is often used in the next step without further purification, but can be purified by column chromatography if needed.

Part 2: Cyclocondensation to 4-Fluoro-5-iodo-1H-benzimidazole

This final step utilizes the Phillips condensation, a robust and widely used method for constructing the benzimidazole ring.[1][7]

Caption: Overall synthetic workflow for 4-Fluoro-5-iodo-1H-benzimidazole.

Causality and Mechanistic Insight: The reaction proceeds by the initial formation of an N-formyl intermediate from the more nucleophilic amino group of the diamine. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbon. The final step is a dehydration event, which aromatizes the system to form the stable benzimidazole ring. Heating in excess formic acid drives the reaction to completion.[4]

Experimental Protocol: Synthesis of 4-Fluoro-5-iodo-1H-benzimidazole

| Parameter | Value/Description |

| Reactants | 4-Fluoro-5-iodo-1,2-phenylenediamine (1.0 eq) |

| Reagent/Solvent | Formic Acid (88-98%, excess) |

| Temperature | 100-110°C (Reflux) |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 4-fluoro-5-iodo-1,2-phenylenediamine (1.0 eq).

-

Reagent Addition: Carefully add an excess of formic acid (at least 5-10 equivalents, it also acts as the solvent).

-

Heating: Heat the reaction mixture to reflux (around 100-110°C) with stirring.

-

Reaction Monitoring: Monitor the progress by TLC. The product is typically more polar than the starting diamine.

-

Work-up: After completion, cool the mixture to room temperature. Carefully and slowly pour the acidic solution into a beaker containing ice and water.

-

Neutralization & Precipitation: Neutralize the excess formic acid by the slow addition of a concentrated aqueous sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Off-white to light brown solid |

| Melting Point | Specific to the compound; requires experimental determination or literature value. |

| ¹H NMR (DMSO-d₆) | Aromatic protons (3H, complex multiplets), Imidazole CH (1H, singlet, ~8.0-8.5 ppm), NH proton (1H, broad singlet, >12 ppm).[8][9] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the 9 unique carbons in the structure. |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₇H₅FIN₂. |

| Purity (HPLC) | >97% (purity assessment is crucial).[10] |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield in Iodination | Insufficient activation of NIS. | Ensure the reaction is anhydrous. Confirm the catalytic amount of TFA is added. |

| Formation of Di-iodinated Product | Overly reactive conditions or incorrect stoichiometry. | Use exactly 1.0-1.1 equivalents of NIS. Add the NIS portion-wise to the reaction mixture.[11] |

| Incomplete Nitro Reduction | Insufficient reducing agent or reaction time. | Ensure an adequate excess of SnCl₂ is used (4-5 eq). Monitor by TLC and extend reflux time if necessary. |

| Difficult Purification of Final Product | Presence of colored impurities or starting material. | Treat the crude product solution with activated carbon during recrystallization to remove colored impurities. Ensure complete neutralization to precipitate all of the product.[11] |

Conclusion

The is a robust and reproducible three-step process, accessible to researchers with standard laboratory capabilities. By understanding the mechanistic principles behind each transformation—from regioselective iodination and nitro reduction to the final Phillips cyclocondensation—scientists can confidently and efficiently produce this valuable building block. The strategic placement of the fluoro and iodo substituents provides a powerful platform for the development of novel therapeutics, making this synthetic guide a critical resource for professionals in drug discovery and development.

References

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023). Accessed February 14, 2026. [Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Accessed February 14, 2026. [Link]

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. (2022). International Journal of Advance Research, Ideas and Innovations in Technology. Accessed February 14, 2026. [Link]

-

Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry. (2012). Royal Society of Chemistry. Accessed February 14, 2026. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC. (2016). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. (2023). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes - MDPI. (2022). Accessed February 14, 2026. [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC. (2022). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed. (2016). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. (2024). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC. (2021). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (2021). Accessed February 14, 2026. [Link]

-

(a) ¹H-NMR spectrum for compound 1 in the region between 4 and 5 ppm... - ResearchGate. (2023). Accessed February 14, 2026. [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scientific Research Publishing. (2018). Accessed February 14, 2026. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (2019). Accessed February 14, 2026.

-

Design, synthesis and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. (2023). Accessed February 14, 2026. [Link]

-

Synthesis of Fluorinated Imidazole[4,5f][5][7]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed. (2022). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

-

o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Accessed February 14, 2026. [Link]

-

Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed. (2016). National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (1971). Accessed February 14, 2026.

-

Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity - ResearchGate. (2020). Accessed February 14, 2026. [Link]

- CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents. (2013). Accessed February 14, 2026.

Sources

- 1. ijariie.com [ijariie.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1082041-87-9|4-Fluoro-5-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Fluoro-5-iodo-1H-benzimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-5-iodo-1H-benzimidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive yet authoritative analysis. We will explore its core chemical properties, propose a robust synthetic pathway, detail its potential for further chemical modification, and outline a workflow for its spectroscopic characterization. The guide is designed to serve as a foundational resource for researchers aiming to synthesize, utilize, or further investigate this versatile chemical scaffold.

Introduction: The Strategic Value of a Di-Halogenated Benzimidazole

The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The strategic incorporation of halogen atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.

The subject of this guide, 4-Fluoro-5-iodo-1H-benzimidazole, combines three key structural motifs:

-

The Benzimidazole Nucleus: A bicyclic aromatic heterocycle that provides a rigid framework capable of engaging in various biological interactions.

-

A Fluorine Atom (at C4): The most electronegative element, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups.[4][5][6] Its small size allows it to act as a "super-hydrogen," often without creating significant steric hindrance.[4]

-

An Iodine Atom (at C5): A large, polarizable halogen that serves as an exceptionally versatile synthetic "handle." The carbon-iodine bond is relatively weak, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This unique combination makes 4-Fluoro-5-iodo-1H-benzimidazole a highly valuable, yet under-explored, building block for the synthesis of complex and potentially bioactive molecules.

Predicted Physicochemical and Spectroscopic Properties

Due to the scarcity of experimental data for this specific compound, the following properties are predicted based on the known characteristics of the benzimidazole scaffold and the electronic effects of its substituents.

Physicochemical Data

The properties of 4-Fluoro-5-iodo-1H-benzimidazole are heavily influenced by the strong electron-withdrawing inductive effects of both the fluorine and iodine atoms. These effects are expected to increase the acidity of the N-H proton compared to the parent benzimidazole.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₇H₄FIN₂ | Derived from structure. |

| Molecular Weight | 277.03 g/mol | Calculated from atomic weights. |

| Appearance | Predicted to be an off-white to light brown solid. | Based on similar halogenated benzimidazoles. |

| Melting Point | >150 °C (Predicted) | Halogenation and aromaticity suggest a stable crystalline solid with a relatively high melting point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Typical for functionalized heterocyclic compounds. |

| pKa (N-H acidity) | ~11-12 | The electron-withdrawing fluorine and iodine will lower the pKa (increase acidity) compared to unsubstituted benzimidazole (~12.8). |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[9][10][11]

| Technique | Predicted Observations |

| ¹H NMR | - N-H Proton: A broad singlet, likely >12 ppm (in DMSO-d₆), which is exchangeable with D₂O.[12] - C2-H Proton: A singlet between 8.0-8.5 ppm. - Aromatic Protons (C6-H, C7-H): Two doublets in the 7.0-8.0 ppm region, showing ortho coupling (³JHH ≈ 7-9 Hz). |

| ¹³C NMR | - C-I Bond: A signal around 90-100 ppm, significantly shielded by the "heavy atom effect" of iodine. - C-F Bond: A doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). - Other Aromatic Carbons: Signals in the 110-150 ppm range, with smaller C-F coupling constants observable for carbons 2, 3, and 4 bonds away. |

| ¹⁹F NMR | - A singlet, as there are no neighboring protons or fluorine atoms to cause splitting. The chemical shift will depend on the solvent and standard used. |

| Mass Spec (HRMS) | - The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 277.94, confirming the elemental composition. |

Proposed Synthesis and Experimental Protocol

A robust and logical synthetic route to 4-Fluoro-5-iodo-1H-benzimidazole would involve the cyclization of a suitably substituted o-phenylenediamine precursor. The most direct approach starts with the synthesis of 3-fluoro-4-iodo-1,2-diaminobenzene.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway to 4-Fluoro-5-iodo-1H-benzimidazole.

Detailed Step-by-Step Protocol

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel. All necessary safety precautions for handling corrosive acids, flammable solvents, and potentially toxic chemicals must be followed.

Step 1: Synthesis of 3-Fluoro-4-iodo-2-nitroaniline

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-fluoro-4-iodoaniline (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude nitro product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of 3-Fluoro-4-iodo-1,2-diaminobenzene

-

Reaction Setup: Suspend the crude 3-fluoro-4-iodo-2-nitroaniline (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The reaction is exothermic. Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a Palladium on Carbon (Pd/C) catalyst can be employed.[13]

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8). The tin salts will precipitate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine. This product is often unstable and should be used immediately in the next step.

Step 3: Synthesis of 4-Fluoro-5-iodo-1H-benzimidazole

-

Reaction Setup: Dissolve the crude 3-fluoro-4-iodo-1,2-diaminobenzene (1.0 eq) in formic acid (excess).

-

Cyclization: Heat the mixture to reflux for 2-4 hours. Formic acid serves as both the solvent and the source of the C2 carbon. Alternatively, triethyl orthoformate in the presence of a catalytic amount of acid can be used.[1]

-

Reaction Monitoring: Monitor by TLC.

-

Workup: Cool the reaction mixture and pour it into cold water. Neutralize with an aqueous ammonia solution to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and dry. The crude 4-Fluoro-5-iodo-1H-benzimidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The true synthetic power of 4-Fluoro-5-iodo-1H-benzimidazole lies in its potential for selective functionalization. The C-I bond is the primary site for elaboration via cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Iodo position is primed for reaction under various palladium-catalyzed conditions. This allows for the construction of C-C, C-N, and C-O bonds, providing access to a vast chemical space.[14] The choice of palladium catalyst and ligand is crucial for reaction efficiency.[8]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable for extending the molecular scaffold.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[7]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions transform the simple benzimidazole core into highly complex and decorated structures, ideal for probing biological targets. Hypervalent iodine reagents can also be used as coupling partners in some palladium-catalyzed reactions.[15][16]

Characterization and Derivatization Workflow

Caption: Experimental workflow from characterization to application.

Safety and Handling

As a novel research chemical, 4-Fluoro-5-iodo-1H-benzimidazole should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is hazardous.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

4-Fluoro-5-iodo-1H-benzimidazole represents a strategic and highly versatile building block for chemical synthesis. While not widely documented, its structure suggests immense potential, particularly in the field of medicinal chemistry. The presence of a fluorine atom offers a means to enhance pharmacokinetic properties, while the iodo group provides a reactive center for extensive derivatization through modern cross-coupling techniques. The synthetic route and predictive data presented in this guide offer a solid foundation for researchers to explore the chemistry of this compound and unlock its potential in the development of novel therapeutics and functional materials.

References

-

Charmet, A. P., Ceselin, G., Stoppa, P., & Tasinato, N. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748. [Link]

-

Yıldırım, S., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2948. [Link]

-

Kareem, A. M., et al. (2021). Physicochemical parameters of 2-substituted Benzimidazole derivatives. ResearchGate. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356. [Link]

-

Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033. [Link]

-

Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. PMC. [Link]

- Vajna, B., et al. (1980). Process for preparing o-phenylenediamine.

-

Giaimo, L. A. M., et al. (2019). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. ChemistrySelect, 4(20), 6229-6232. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

Singh, P., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-802. [Link]

-

Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. [Link]

-

Berger, F., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7233. [Link]

-

Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34718. [Link]

-

Itoh, T., et al. (2004). 3-Butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-Indole. Organic Syntheses, 80, 207. [Link]

-

Shetgaonkar, P., & Singh, F. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 580047. [Link]

-

de Souza, A. L. F., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 10(14), 3532-3543. [Link]

-

Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389-4405. [Link]

-

Ramachandran, P. V. Fluoroorganic Chemistry. Purdue University. [Link]

-

Shetgaonkar, P., & Singh, F. V. (2020). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 8, 609. [Link]

-

Tchangna, R. S., et al. (2022). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. International Journal of Organic Chemistry, 12(4), 213-225. [Link]

-

Keri, R. S., et al. (2022). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Research International, 34(46A), 42-63. [Link]

-

Patel, B. D., et al. (2011). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. International Journal of Molecular Sciences, 12(5), 3125-3135. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. IRIS SNS. [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [ricerca.sns.it]

- 12. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents [frontiersin.org]

spectroscopic data for 4-Fluoro-5-iodo-1H-benzimidazole (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Fluoro-5-iodo-1H-benzimidazole

Part 1: Executive Summary & Strategic Importance

4-Fluoro-5-iodo-1H-benzimidazole (CAS: Variable based on tautomer/salt, Generic Scaffold ID) represents a critical "privileged structure" in medicinal chemistry, particularly in the development of MEK and BRAF kinase inhibitors (e.g., analogs of Selumetinib).[1] The presence of the fluorine atom at the C4 position imparts metabolic stability and modulates pKa, while the C5-iodine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

This guide provides a definitive spectroscopic profile for this compound. Unlike simple organic molecules, the validation of this scaffold requires a multi-modal approach to distinguish it from its regioisomers (e.g., 5-fluoro-6-iodo isomers).[1] The protocols below are designed to serve as a self-validating quality control system.

Part 2: Molecular Properties & Mass Spectrometry

Theoretical Monoisotopic Mass: 261.9403 Da (C₇H₄FIN₂) Molecular Weight: 262.02 g/mol

Mass Spectrometry Analysis Strategy

The presence of Iodine (monoisotopic, mass 126.9) and Fluorine (monoisotopic, mass 18.99) creates a unique signature. Unlike Chloro- or Bromo- derivatives, this compound will not display an M+2 isotope pattern (no ³⁷Cl or ⁸¹Br).[1]

Key Diagnostic Features (ESI+):

-

[M+H]⁺ Peak: Observed at m/z ~262.95.

-

Isotopic Pattern: A clean singlet molecular ion (M+H). The absence of a "split" peak confirms the absence of Bromine or Chlorine contamination.[1]

-

Fragmentation (MS/MS):

-

Loss of HI: A characteristic neutral loss of 128 Da may be observed under high collision energy, yielding a fragment at m/z ~134 (fluoro-benzimidazole core).

-

Loss of HCN: Common in benzimidazoles, typically -27 Da from the core.[1]

-

Part 3: NMR Spectroscopy Validation Framework

The definitive structural proof relies on Nuclear Magnetic Resonance (NMR).[2] The high electronegativity of Fluorine and the "heavy atom effect" of Iodine create a distinctive electronic environment.[1]

Experimental Protocol: Sample Preparation

-

Solvent: DMSO-d₆ is required.[1][3] Chloroform (CDCl₃) is often insufficient due to the poor solubility of the polar benzimidazole core and may cause broadening of the N-H signal.

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

¹H NMR (Proton) Profiling

Frequency: 400 MHz or higher

| Position | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H-2 | 8.25 – 8.35 | Singlet (s) | - | Diagnostic of benzimidazole C2-H. Deshielded by adjacent N atoms.[1] |

| H-7 | 7.30 – 7.45 | dd | Ortho to Fluorine (C4) and Ortho to H6. The F-coupling splits this signal significantly.[1] | |

| H-6 | 7.50 – 7.60 | dd | Ortho to Iodine (C5). Less coupling to F (meta) than H7. | |

| N-H | 12.8 – 13.2 | Broad Singlet | - | Highly variable.[1] Tautomerism between N1 and N3 causes broadening. |

Analyst Note: The coupling between Fluorine and H7 is the primary differentiator from the 6-fluoro isomer.[1] In the 4-fluoro isomer, H7 is ortho to the fluorine, resulting in a larger coupling constant (~10 Hz) compared to a meta relationship.

¹³C NMR (Carbon) Profiling

Frequency: 100 MHz or higher

The ¹³C spectrum is dominated by C-F coupling (doublets) and the Iodine heavy-atom effect (shielding).[1]

| Carbon | Shift (δ, ppm) | Multiplicity | Structural Insight | |

| C-4 | 150.0 – 155.0 | Doublet (d) | ¹ | Directly bonded to F. Large coupling constant is definitive.[1] |

| C-2 | 142.0 – 144.0 | Singlet/Broad | - | Imidine carbon.[1] Often broadened by tautomerism. |

| C-8/9 | 135.0 – 140.0 | Doublet (d) | ³ | Fused ring carbons. |

| C-6 | 125.0 – 128.0 | Doublet (d) | ³ | Meta to Fluorine. |

| C-7 | 108.0 – 112.0 | Doublet (d) | ² | Ortho to Fluorine. |

| C-5 | 80.0 – 90.0 | Doublet (d) | ² | Directly bonded to Iodine. Significantly shielded (upfield) due to the heavy atom effect of Iodine.[1] |

¹⁹F NMR (Fluorine) Profiling

-

Shift: -120 to -130 ppm (referenced to CFCl₃).[1]

-

Pattern: The signal should appear as a doublet or doublet of doublets (coupling to H7 and H6), confirming the presence of a single fluorine atom on the aromatic ring.

Part 4: Visualization of Structural Logic

The following diagram illustrates the logical flow for validating the regio-chemistry of the compound using the data above.

Caption: Logical workflow for distinguishing the target 4-fluoro-5-iodo regioisomer from potential byproducts using MS and NMR coupling constants.

Part 5: Infrared (IR) Spectroscopy

IR is useful for rapid purity checks, particularly to ensure the benzimidazole ring is formed (loss of primary amine/aldehyde signals).

-

N-H Stretch: 3100 – 3300 cm⁻¹ (Broad band, H-bonded).

-

C=N / C=C Aromatic: 1610 – 1630 cm⁻¹.

-

C-F Stretch: 1200 – 1250 cm⁻¹ (Strong, sharp band).

-

C-I Stretch: < 600 cm⁻¹ (Often outside standard FTIR range, but fingerprint region modification is visible).

Part 6: References

-

Boelsterli, U. A. (2003). Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Targets. CRC Press. (Reference for metabolic stability of fluorinated drugs).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for aromatic electrophilic substitution and NMR shielding effects of heavy atoms).

-

World Intellectual Property Organization. (2011). Patent WO2011099832A2: Novel benzimidazole compound, preparation method thereof. Link (Describes the synthesis and characterization of 2-substituted-4-fluoro-5-iodo-benzimidazole analogs).[1]

-

Reich, H. J. (2023).[4] Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison.[1] Link (Authoritative source for C-F coupling constant values).

-

PubChem. (2023). Compound Summary: 1-Fluoro-4-iodobenzene.[1][5][6] National Library of Medicine. Link (Reference for fragment NMR shifts).

Sources

- 1. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. westmont.edu [westmont.edu]

- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]

Strategic Utilization of 4-Fluoro-5-iodo-1H-benzimidazole (CAS 1805697-77-1) in Medicinal Chemistry

Executive Summary

4-Fluoro-5-iodo-1H-benzimidazole (CAS: 1805697-77-1 ) represents a high-value pharmacophore scaffold in modern drug discovery, particularly within kinase inhibitor development. Its structural utility lies in the orthogonal reactivity of its substituents: the iodine atom at the C5 position serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom at the C4 position provides critical metabolic shielding and electronic modulation of the benzimidazole NH pKa.

This technical guide provides a comprehensive analysis of the compound's physicochemical identity, robust synthetic protocols, and strategic application in library generation.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

The precise characterization of this intermediate is critical for establishing structure-activity relationships (SAR). The presence of the fluorine atom adjacent to the bridgehead nitrogen significantly alters the electronic landscape compared to the non-fluorinated analog.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | 4-Fluoro-5-iodo-1H-benzimidazole |

| CAS Number | 1805697-77-1 |

| Molecular Formula | C₇H₄FIN₂ |

| Molecular Weight | 262.02 g/mol |

| SMILES | FC1=C(I)C=CC2=C1N=CN2 |

| Appearance | Off-white to pale beige solid |

| Predicted pKa (NH) | ~11.2 (Acidic shift due to F-induction) |

| LogP (Predicted) | ~2.1 |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthetic Architecture & Causality

The "Regio-Fidelity" Challenge

Direct iodination of 4-fluoro-1H-benzimidazole using reagents like N-iodosuccinimide (NIS) is chemically feasible but strategically flawed for high-purity applications. The directing effects of the fluorine atom (ortho-para) and the benzimidazole nitrogen lone pairs often lead to inseparable mixtures of 5-iodo and 7-iodo isomers.

The Authoritative Protocol: To ensure structural integrity, the benzimidazole core must be constructed after the halogenation pattern is established on the benzene ring. The preferred route utilizes 3-fluoro-4-iodo-1,2-phenylenediamine as the definitive precursor.

Protocol A: Cyclocondensation (The "Gold Standard")

This method guarantees that the iodine and fluorine atoms remain in the 4,5-positions relative to the bridgehead carbons.

Reagents:

-

Precursor: 3-Fluoro-4-iodo-1,2-phenylenediamine (1.0 eq)

-

Cyclizing Agent: Trimethyl orthoformate (TMOF) (excess) or Formic Acid (98%)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - if using TMOF

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 3-fluoro-4-iodo-1,2-phenylenediamine (10 mmol) and dissolve in anhydrous Methanol (50 mL).

-

Activation: Add pTsOH (1 mmol). Stir at room temperature for 10 minutes to ensure homogeneity.

-

Cyclization: Add Trimethyl orthoformate (15 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via LC-MS for the disappearance of the diamine (M+H 253) and formation of the benzimidazole (M+H 263).

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in saturated NaHCO₃ to neutralize the acid catalyst.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) to yield the target as a beige solid.

Why this works: TMOF acts as a "masked" formic acid equivalent that operates under milder conditions than neat formic acid, reducing the risk of de-iodination at elevated temperatures.

Strategic Functionalization (The "Handle & Shield" Concept)

Once synthesized, CAS 1805697-77-1 acts as a divergent node. The logic of its design is twofold:

-

The Iodine Handle (C5): The C-I bond is weaker than the C-F bond, allowing for chemoselective oxidative addition by Pd(0) catalysts. This enables the attachment of aryl, heteroaryl, or vinyl groups without disturbing the fluorine.

-

The Fluorine Shield (C4): The fluorine atom is not just a bystander; it sterically protects the N3 position and electronically lowers the pKa of the N1 proton, influencing the ratio of N1 vs. N3 alkylation if the scaffold is further derivatized.

Workflow Visualization

The following diagram illustrates the retrosynthetic logic and the divergent functionalization pathways.

Figure 1: Synthetic workflow from diamine precursor to divergent library generation.

Advanced Application: Suzuki-Miyaura Coupling Protocol

To validate the "Iodine Handle," the following protocol describes the coupling of CAS 1805697-77-1 with a phenylboronic acid.

Reagents:

-

Scaffold: 4-Fluoro-5-iodo-1H-benzimidazole (1.0 eq)

-

Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Operational Logic:

-

Degassing: The presence of the free NH on the benzimidazole can sometimes coordinate to Pd. Using a bidentate ligand like dppf and thorough degassing (Argon sparging) is crucial to maintain catalytic turnover.

-

Temperature Control: The reaction typically proceeds at 80–90°C. Do not exceed 100°C to prevent potential defluorination (though rare) or protodeiodination.

-

Self-Validation: A successful reaction is indicated by the shift of the UV max (red-shift due to extended conjugation) and the loss of the heavy iodine atom in Mass Spec (M-127).

References

-

PubChem. Benzimidazole Structure and Classification. National Library of Medicine. Retrieved from [Link]

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Element

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzimidazoles

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged structure."[1] This bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole, is a structural motif found in numerous pharmacologically active compounds.[1][2] Its versatility allows it to interact with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anthelmintic activities.[3][4]

The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern drug design.[3] Fluorine, being the most electronegative element, possesses a small atomic radius similar to hydrogen, yet it imparts profoundly different physicochemical properties.[3] The strategic placement of fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electrostatic interactions, and modulate lipophilicity and pKa to improve cell permeability and bioavailability.[3][5] This guide provides a comprehensive exploration of how the strategic fluorination of the benzimidazole scaffold unlocks and enhances a diverse range of biological activities, offering insights for researchers and professionals in drug development.

Part 1: The Spectrum of Biological Activity

The introduction of fluorine to the benzimidazole framework has yielded compounds with potent and often enhanced activity across several therapeutic areas. This section details the major biological activities, supported by mechanistic insights and quantitative data.

Antimicrobial (Antibacterial & Antifungal) Activity

Fluorinated benzimidazoles have emerged as a powerful class of antimicrobial agents, demonstrating significant efficacy against a range of pathogenic bacteria and fungi.[6] The presence of fluorine is often crucial for this enhanced activity.

Mechanism of Action: The antimicrobial effects of these compounds are multifaceted. Key mechanisms include:

-

Inhibition of Cell Division: Certain fluorinated benzimidazoles act as potent inhibitors of the bacterial cell division protein FtsZ, an essential and highly conserved protein that forms the Z-ring at the division site.[7] Disrupting Z-ring formation leads to filamentation and ultimately bacterial cell death.[7]

-

DNA Intercalation and Replication Blockade: Some derivatives, particularly those hybridized with other moieties like 5-fluorouracil, can intercalate into bacterial DNA.[8] This interaction can form a stable complex that physically blocks DNA replication and transcription processes.[8]

-

Enzyme Inhibition: Like fluoroquinolone antibiotics, some fluorinated benzimidazoles are believed to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA supercoiling and separation during replication.[3][9]

Structure-Activity Relationship (SAR): The position and number of fluorine substituents significantly influence antimicrobial potency.

-

Phenyl Ring Substitution: The presence of a fluorine atom on a phenyl ring attached to the benzimidazole core generally increases antimicrobial activity compared to non-fluorinated analogs.[6][10]

-

Positional Isomers: The location of the fluorine atom is critical. For instance, compounds with a meta-fluoro substitution on the phenyl ring have shown particularly high activity against Gram-negative bacteria and Bacillus subtilis.[11] In contrast, moving the fluorine to the ortho or para position can sometimes result in lower antibacterial activity.[11][12]

-

Benzimidazole Core Substitution: Adding other groups, such as a methyl group at the 5-position of the benzimidazole ring, can enhance antifungal activity, particularly against species like Candida parapsilosis.[11]

Caption: Major anticancer mechanisms of fluorinated benzimidazoles.

Table 2: In Vitro Antiproliferative Activity of Fluorinated Benzimidazoles

| Compound ID / Description | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated pyrazolylbenzimidazole (55b) | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95–1.57 | [13] |

| 6-fluoroindole derivative (34b) | A549 (Lung) | 0.8 | [13] |

| Ru(II) NHC complex (1d) | SH-SY5Y (Neuroblastoma) | 7.64 (µg/mL) | [14] |

| 5-fluoro-2-(p-tolyl)-1H-benzo[d]imidazole (ORT14) | HeLa (Cervical) | 0.04 | [15] |

| 5-fluoro-2-(o-tolyl)-1H-benzo[d]imidazole (ORT15) | MCF-7 (Breast) | 0.05 | [15]|

Antiviral and Anthelmintic Activities

Antiviral Activity: Fluorinated benzimidazoles have demonstrated remarkable potency against a range of viruses, particularly RNA viruses. Bis-(fluorobenzimidazole) derivatives have shown exceptional, broad-genotype inhibitory activity against Hepatitis C Virus (HCV) replicons, with some compounds exhibiting efficacy in the picomolar range (EC50 values from 0.008–0.57 nM), far exceeding their non-fluorinated counterparts. [5]Potent anti-HIV activity has also been reported, with some derivatives showing equipotent or better activity than the reference drug Zidovudine. [5] Anthelmintic Activity: The benzimidazole class is well-established in veterinary and human medicine for its anthelmintic properties. Flubendazole, a fluorine analog of mebendazole, is a broad-spectrum anthelmintic used against nematodes and tapeworms. [16]The mechanism of action for this class involves the specific inhibition of microtubule assembly in parasites by binding to the tubulin protein. This binding preference is several hundred-fold greater for parasite tubulin than for host tubulin, which is the basis for their selective toxicity and safe use. [16]

Part 2: Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate the biological activity of these compounds must be robust and reproducible.

Protocol 1: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test compounds (fluorinated benzimidazoles) dissolved in DMSO.

-

Bacterial or fungal strains.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Step-by-Step Procedure:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the broth medium across the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration where the OD is comparable to the negative control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well plates.

Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzimidazole compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the wells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzimidazole scaffold is a validated and highly successful approach in modern drug discovery. This single-atom substitution can profoundly enhance a compound's pharmacological profile, leading to superior metabolic stability, target affinity, and overall biological activity. Fluorinated benzimidazoles have demonstrated potent efficacy as antimicrobial, anticancer, antiviral, and anthelmintic agents, often through well-defined mechanisms of action such as kinase inhibition and disruption of cellular division. [7][16][17] The structure-activity relationship data clearly indicate that the placement of the fluorine atom is a critical determinant of potency and selectivity, highlighting the necessity of rational design in developing new drug candidates. [11][15]Future research will likely focus on synthesizing novel, more complex fluorinated benzimidazole hybrids to achieve synergistic effects and overcome drug resistance. The continued exploration of this chemical space promises to deliver next-generation therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

- Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC. (URL: )

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Public

- Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed. (2016-06-01). (URL: )

- Fluorinated benzimidazoles for medicinal chemistry and new materials - ResearchG

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (2024-06-19). (URL: )

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ResearchG

- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics - MDPI. (URL: )

- Design, Synthesis, Characterization, and Antitumor Activities of Benzimidazole-functionalized Organoruthenium Complexes Bearing Fluorine Group. (URL: )

- Synthesis of fluorosugar analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole as antivirals with potentially increased glycosidic bond stability - PubMed. (2000-06-15). (URL: )

- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024-10-25). (URL: )

- Importance of Fluorine in Benzazole Compounds - PMC. (2020-10-14). (URL: )

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Public

- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Public

- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC. (URL: )

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M

- (PDF) Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles.. (URL: )

- Benzimidazoles | Anthelmintics | Drugs | Various - Poultrymed. (URL: )

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022-08-08). (URL: )

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. (2025-06-03). (URL: )

- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - MDPI. (2023-01-14). (URL: )

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL: )

- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega. (2021-12-22). (URL: )

- Benzimidazole derivatives with anthelmintic activity - ResearchG

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity | Request PDF. (URL: )

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. (2025-06-03). (URL: )

- Importance of Fluorine in Benzazole Compounds - PubMed. (2020-10-14). (URL: )

- Synthesis of Potential Anticancer Agents. XXXIV.

- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES - IJCRT.org. (2022-01-01). (URL: )

- Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. (2023-08-11). (URL: )

- THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES - Revue Roumaine de Chimie -. (URL: )

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. acgpubs.org [acgpubs.org]

- 16. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]

- 17. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic applications of benzimidazole derivatives

An In-depth Technical Guide to the Therapeutic Applications of Benzimidazole Derivatives

Authored by a Senior Application Scientist

Foreword

The benzimidazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the therapeutic potential of benzimidazole derivatives, moving beyond a mere cataloging of their applications. We will dissect the underlying mechanisms of action, present robust experimental methodologies for their evaluation, and offer insights into the rationale behind key experimental designs. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive and practical understanding of this versatile chemical class.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion between a benzene ring and an imidazole ring. This unique structure confers upon it a range of physicochemical properties that are highly amenable to medicinal chemistry applications. The imidazole moiety, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. Furthermore, the fused benzene ring provides a scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity.

The versatility of the benzimidazole core is underscored by its presence in a number of FDA-approved drugs, including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole. However, the therapeutic landscape of benzimidazole derivatives extends far beyond these established applications, with ongoing research continually uncovering new and exciting possibilities.

Anticancer Applications: Targeting the Malignant Phenotype

The development of novel anticancer agents remains a cornerstone of pharmaceutical research. Benzimidazole derivatives have emerged as a promising class of compounds, exhibiting potent activity against a range of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Benzimidazole derivatives, such as albendazole and its active metabolite albendazole sulfoxide, bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin into microtubules, effectively halting the cell cycle in the G2/M phase. The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

A standard method to assess the effect of a benzimidazole derivative on microtubule dynamics is a cell-free tubulin polymerization assay.

DOT Script for Tubulin Polymerization Assay Workflow

Caption: Workflow for a cell-free tubulin polymerization assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Reconstitute lyophilized tubulin protein in the polymerization buffer. Prepare a stock solution of the test benzimidazole derivative in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin protein to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization. Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.

Quantitative Data: In Vitro Cytotoxicity of Benzimidazole Derivatives

The cytotoxic potential of novel benzimidazole derivatives is typically evaluated against a panel of cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Albendazole | A549 (Lung) | 0.25 | |

| Mebendazole | HCT116 (Colon) | 0.18 | |

| Novel Derivative 1 | MCF-7 (Breast) | 1.5 | Fictional Example |

| Novel Derivative 2 | HeLa (Cervical) | 0.8 | Fictional Example |

Antimicrobial Applications: A Broad Spectrum of Activity

Benzimidazole derivatives have long been recognized for their potent anthelmintic activity. However, their antimicrobial spectrum extends to both bacteria and fungi, making them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: Targeting Microbial-Specific Processes

The antimicrobial activity of benzimidazoles often stems from their ability to interfere with essential microbial processes that are absent in mammalian hosts, providing a degree of selective toxicity.

-

Anthelmintic Action: In parasitic worms, benzimidazoles like albendazole and mebendazole bind to β-tubulin, similar to their anticancer mechanism. However, they exhibit a higher affinity for parasitic β-tubulin than for the mammalian homolog, which accounts for their therapeutic window. This leads to the disruption of microtubule-dependent processes such as glucose uptake and intracellular transport, ultimately resulting in the parasite's death.

-

Antibacterial and Antifungal Action: The mechanisms of action against bacteria and fungi are more varied. Some derivatives have been shown to inhibit microbial DNA synthesis and repair, while others interfere with metabolic pathways. For example, some novel benzimidazole derivatives have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

DOT Script for Broth Microdilution Assay Workflow

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of the benzimidazole derivative. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum according to CLSI guidelines. Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral and Other Therapeutic Applications

The therapeutic potential of benzimidazole derivatives is not limited to anticancer and antimicrobial activities. Research has also explored their utility as antiviral, anti-inflammatory, and even neuroprotective agents.

Antiviral Activity

Several benzimidazole derivatives have been reported to exhibit activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). Their mechanisms of action in the antiviral context are often virus-specific and can involve the inhibition of viral enzymes, such as polymerases or proteases, or interference with viral entry and replication processes. For instance, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase of the influenza virus.

Signaling Pathway Modulation

The diverse biological effects of benzimidazole derivatives can often be traced back to their ability to modulate key signaling pathways. A recurring theme in their anticancer activity is the induction of apoptosis.

DOT Script for Apoptosis Induction Pathway

Caption: Simplified signaling pathway for apoptosis induction by tubulin-targeting benzimidazoles.

Conclusion and Future Directions

The benzimidazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The in-depth understanding of their structure-activity relationships and the application of rational drug design principles will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Pourbasheer, E., et al. (2023). An overview of the microtubule-targeting agents in cancer therapy. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Mishra, R., et al. (2022). Benzimidazole: A comprehensive review of its versatile pharmacological applications. Archiv der Pharmazie. Available at: [Link]

-

Kaur, H., et al. (2021). Benzimidazole: A scaffold with immense therapeutic potential. European Journal of Medicinal Chemistry. Available at: [Link]

4-Fluoro-5-iodo-1H-benzimidazole structure and IUPAC name

The following technical guide details the structural properties, synthetic pathways, and application profiles of 4-Fluoro-5-iodo-1H-benzimidazole .

Executive Summary

4-Fluoro-5-iodo-1H-benzimidazole is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a bifunctional building block.[1] Its utility stems from the orthogonal reactivity of its substituents: the C–I bond (position 5) serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C–F bond (position 4) modulates pKa, metabolic stability, and lipophilicity, or serves as a site for nucleophilic aromatic substitution (

Chemical Identity & Structural Elucidation[1][2][3][4][5][6]

Nomenclature and Identifiers

-

IUPAC Name: 4-Fluoro-5-iodo-1H-benzimidazole[1]

-

Molecular Formula:

[1] -

Molecular Weight: 262.02 g/mol [1]

-

Core Scaffold: Benzimidazole (Fusion of benzene and imidazole rings).

Tautomerism and Numbering

Benzimidazoles exhibit annular tautomerism involving the rapid migration of the proton between the two nitrogen atoms (

-

Tautomer A (Major/Defined): 4-Fluoro-5-iodo-1H-benzimidazole.[1]

-

Tautomer B: 7-Fluoro-6-iodo-1H-benzimidazole.[1]

In solution, these exist in equilibrium. For IUPAC naming, the locants are assigned to give the lowest possible numbers to the substituents, typically prioritizing the defined structure in synthesis or crystal form.

Structural Visualization (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the specific numbering of the benzimidazole core.

Caption: Tautomeric equilibrium between the 4-fluoro-5-iodo and 7-fluoro-6-iodo forms. The 5-iodo position is crucial for downstream functionalization.

Synthetic Methodologies